2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-bromophenylsulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine.
Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 1-(naphthalen-2-yl)ethanone to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the hydrazide moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential activity as an antimicrobial or anticancer agent. It may also serve as a lead compound for the development of new drugs.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The naphthalene moiety could also play a role in binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
Compared to similar compounds, 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is unique due to its combination of a piperazine ring, bromophenyl group, and naphthalene moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25BrN4O3S |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H25BrN4O3S/c1-18(20-7-6-19-4-2-3-5-21(19)16-20)26-27-24(30)17-28-12-14-29(15-13-28)33(31,32)23-10-8-22(25)9-11-23/h2-11,16H,12-15,17H2,1H3,(H,27,30)/b26-18- |
InChI Key |
ODJQTFWYROJWGK-ITYLOYPMSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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